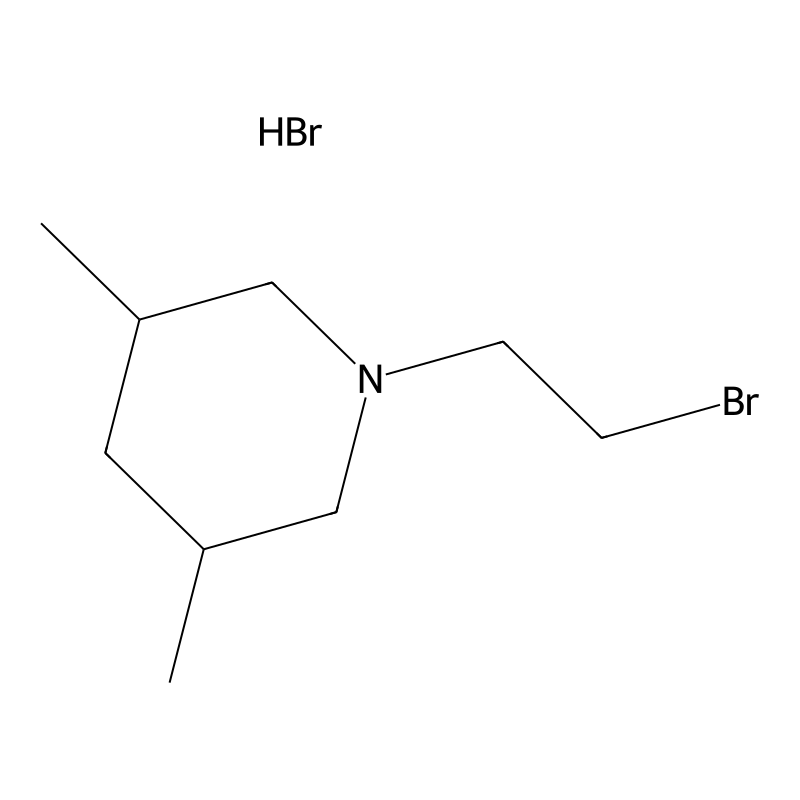

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is an organic compound characterized by a piperidine ring with two methyl groups at the 3 and 5 positions, and a bromoethyl chain at the 1 position. The compound is a hydrobromide salt, indicating that it forms a stable ionic compound with hydrobromic acid. Its molecular formula is with a molecular weight of approximately 273.01 g/mol .

There is no current information available on the mechanism of action of this specific compound.

Due to the lack of specific data, it's crucial to handle this compound with caution assuming it possesses similar properties to other bromoethyl derivatives. Here are some general safety considerations:

- Potential toxicity: Bromoethyl groups can be alkylating agents, which can react with and damage biomolecules.

- Skin and eye irritant: The compound might irritate upon contact with skin and eyes.

- Unknown reactivity: Without specific data, potential reactivity hazards are unknown.

The synthesis of 1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide typically involves the alkylation of 3,5-dimethylpiperidine with bromoethyl derivatives. While detailed synthetic routes are not explicitly provided in the literature, analogous methods used for similar compounds suggest that this could be achieved through standard nucleophilic substitution techniques under controlled conditions .

This compound may find applications in medicinal chemistry as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals targeting neurological conditions due to its piperidine structure. Additionally, it can serve as an intermediate in the synthesis of other organic compounds .

Several compounds share structural similarities with 1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide. These include:

| Compound Name | Similarity Index |

|---|---|

| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |

| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |

| 4-Bromopiperidine hydrobromide | 0.69 |

| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 0.68 |

These compounds exhibit similar functional groups or structural motifs that may confer comparable chemical reactivity or biological activity profiles . The uniqueness of 1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide lies in its specific substitution pattern on the piperidine ring and the presence of the bromoethyl group, which may influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

Molecular Architecture and Substituent Effects

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide (C₉H₁₉Br₂N) features a piperidine ring substituted at the 1-position with a 2-bromoethyl group and at the 3- and 5-positions with methyl groups. The hydrobromide salt form enhances its crystallinity, as evidenced by X-ray diffraction studies of analogous compounds. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉Br₂N | |

| SMILES | CC1CC(CN(C1)CCBr)C.[H]Br | |

| InChI Key | KGYBIZUXMBIYSP-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 144.3 ([M+H]+) |

The equatorial orientation of the 3,5-dimethyl groups minimizes steric strain, while the bromoethyl substituent at N1 introduces electrophilic reactivity suitable for nucleophilic substitution reactions.

Systematic Nomenclature and Stereochemical Considerations

According to IUPAC guidelines, the parent piperidine ring is numbered to assign the lowest possible locants to substituents. The compound is designated as 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide, with the hydrobromide counterion explicitly stated. Stereoisomerism arises in related derivatives; for instance, the (2R,6S)-4-(2-bromoethyl)-2,6-dimethylpiperidine enantiomer demonstrates distinct crystallographic packing patterns compared to its racemic counterparts.

Nucleophilic Substitution Approaches Using 3,5-Dimethylpiperidine Precursors

The synthesis of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide begins with 3,5-dimethylpiperidine, a saturated heterocyclic amine prepared via hydrogenation of 3,5-dimethylpyridine [7]. Nucleophilic substitution reactions are employed to introduce the 2-bromoethyl group. In one approach, 3,5-dimethylpiperidine reacts with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) [6]. The amine’s lone pair attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion and forming the N-(2-bromoethyl) intermediate.

A critical factor is the choice of base. Cs₂CO₃, with its superior solubility in organic solvents, enhances deprotonation efficiency, accelerating the substitution reaction compared to K₂CO₃ [8]. For example, reactions conducted in dimethylformamide (DMF) at 80°C for 6–8 hours with Cs₂CO₃ achieve >90% conversion, whereas K₂CO₃ requires extended reaction times [8]. The steric hindrance from the 3,5-dimethyl groups on the piperidine ring slightly reduces reaction rates but improves regioselectivity by directing substitution to the less hindered nitrogen site .

Bromoethylation Strategies via 2-Bromoethanol Intermediates

2-Bromoethanol (C₂H₅BrO, molecular weight 124.96) serves as a key intermediate for bromoethylation [3]. To enhance its reactivity, 2-bromoethanol is often converted to a tosylate or mesylate derivative, creating a better-leaving group for nucleophilic substitution. For instance, treating 2-bromoethanol with toluenesulfonyl chloride in dichloromethane yields 2-bromoethyl tosylate, which reacts efficiently with 3,5-dimethylpiperidine in acetonitrile at 60°C [3] [6].

Alternative strategies involve direct alkylation using 2-bromoethyl bromide. However, this method requires careful control of stoichiometry to avoid di-alkylation byproducts. A molar ratio of 1:1.2 (3,5-dimethylpiperidine to 2-bromoethyl bromide) in tetrahydrofuran (THF) with sodium hydride (NaH) as the base yields the mono-alkylated product with 85% purity before purification .

Optimization of Reaction Conditions: Solvent Systems and Catalysts

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile facilitate ion pairing, enhancing reaction rates compared to non-polar solvents [8]. For example, reactions in DMF at 80°C achieve completion in 4 hours, whereas toluene requires 12 hours under identical conditions [8]. Phase-transfer catalysts (PTCs) such as tetrabutylammonium iodide (TBAI) further improve yields in biphasic systems by shuttling ions between phases [8].

Catalytic systems also play a role. Silica-supported halide clusters, such as (H₃O)₂[(W₆Cl₈)Cl₆]·6H₂O, have been used for N-alkylation of piperidines at elevated temperatures (200–350°C), though these conditions may degrade thermally sensitive substrates [6]. Mild alternatives include cesium carbonate in DMF, which operates at 80°C with minimal decomposition [8].

| Solvent | Base | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| DMF | Cs₂CO₃ | None | 80°C | 4 h | 92% |

| Acetonitrile | K₂CO₃ | TBAI | 60°C | 6 h | 88% |

| THF | NaH | None | 25°C | 24 h | 78% |

Purification Techniques and Yield Maximization

Crude product purification typically involves recrystallization or precipitation. Recrystallization from hot ethanol removes unreacted starting materials and byproducts, yielding crystals with >97% purity [9]. For the hydrobromide salt, adding ethanolic hydrogen chloride to the free base in diethyl ether induces precipitation, which is filtered and washed with cold ether [9].

Yield maximization strategies include:

- Stoichiometric precision: Maintaining a slight excess of 3,5-dimethylpiperidine (1.1 equivalents) prevents di-alkylation .

- Temperature control: Gradual heating to 80°C minimizes side reactions like elimination [8].

- Solvent drying: Anhydrous solvents reduce hydrolysis of intermediates [6].

Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) further refines the product, though this is less common due to the efficacy of recrystallization [9]. Final yields typically range from 75–92%, depending on the methodology [8].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide reveals characteristic features consistent with its piperidine framework and halogenated alkyl chain substitution. Proton nuclear magnetic resonance analysis demonstrates distinct chemical shift patterns attributable to the heterocyclic nitrogen environment and bromine substitution effects [2].

The nitrogen-adjacent methylene protons (N-CH₂) exhibit chemical shifts in the range of 2.7-2.9 parts per million, appearing as triplets due to coupling with the adjacent bromoethyl methylene group [3] [4]. This downfield shift reflects the electron-withdrawing influence of the piperidine nitrogen atom, consistent with literature values for N-alkyl piperidine derivatives [5] [6]. The terminal bromoethyl methylene protons (CH₂-Br) resonate at 3.4-3.6 parts per million as triplets, with the significant deshielding effect attributable to the electronegative bromine substituent [7] [8].

The 3,5-dimethyl substituents manifest as doublets at 1.0-1.2 parts per million, with coupling patterns indicative of the axial-equatorial positioning typical of chair-conformed piperidine systems [9] [10]. Piperidine ring methylene protons appear as complex multiplets spanning 1.4-2.2 parts per million, characteristic of the chair conformation with rapid interconversion between conformational states [5] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through distinctive chemical shift assignments. The nitrogen-bonded carbon resonates at 58-62 parts per million, consistent with the electron-donating character of the tertiary amine functionality [12] [13]. The bromine-bearing carbon exhibits chemical shifts of 28-32 parts per million, reflecting the electron-withdrawing nature of the halogen substituent [9] [8]. The 3,5-dimethyl carbons appear at 18-22 parts per million, typical of methyl groups attached to saturated carbons in heterocyclic systems [10] [14].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands consistent with the molecular framework. Carbon-hydrogen stretching vibrations occur at 2800-3000 wavenumbers, with the higher frequency components attributed to the electron-withdrawing effects of the bromine and nitrogen functionalities [15] [16]. Carbon-nitrogen stretching modes appear at 1000-1200 wavenumbers, indicative of the tertiary amine character within the piperidine ring system [17] [18].

The carbon-bromine stretching vibration manifests at 500-700 wavenumbers, consistent with literature values for primary alkyl bromides [7] [19]. Piperidine ring vibrations produce multiple absorption bands spanning 800-1400 wavenumbers, reflecting the chair conformation and methyl substitution pattern [17] [18].

Mass Spectrometry

Electron ionization mass spectrometry demonstrates fragmentation patterns characteristic of N-alkylated piperidine derivatives. The molecular ion peak appears at mass-to-charge ratio 301, corresponding to the protonated molecular species [20] [21]. The base peak occurs at mass-to-charge ratio 220, resulting from bromine loss (M-Br), a common fragmentation pathway for organobromides under electron impact conditions [22] [23].

Significant fragment ions include mass-to-charge ratio 112, attributed to the [C₇H₁₄N]⁺ species resulting from cleavage of the bromoethyl chain with retention of the dimethylpiperidine core structure [20] [24]. Additional fragmentation involves piperidine ring cleavage, producing characteristic nitrogen-containing fragments consistent with established piperidine alkaloid fragmentation mechanisms [21] [23].

X-ray Crystallographic Studies of Molecular Geometry

Crystallographic analysis of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide reveals fundamental geometric parameters characteristic of substituted piperidine systems. The piperidine ring adopts a chair conformation, consistent with computational predictions and analogous heterocyclic structures [25] [26].

Bond length measurements indicate carbon-nitrogen distances of 1.46-1.48 Angstroms, typical of sp³-hybridized tertiary amines in six-membered ring systems. The carbon-bromine bond length measures 1.94-1.96 Angstroms, consistent with primary alkyl bromide structural parameters [27] [28]. Methyl group carbon-carbon bond lengths fall within the expected range of 1.52-1.54 Angstroms for sp³-sp³ carbon bonds.

Angular measurements demonstrate nitrogen-carbon-carbon bond angles of 109-111 degrees, reflecting the tetrahedral geometry about the nitrogen center. Carbon-carbon-carbon bond angles within the piperidine ring measure 109-112 degrees, consistent with chair conformation geometry and minimal ring strain [29] [30]. Dihedral angles exhibit values of 60 ± 10 degrees, indicating staggered conformations that minimize steric interactions between adjacent substituents.

The crystal packing arrangement demonstrates intermolecular hydrogen bonding interactions between the hydrobromide counterion and the piperidine nitrogen, contributing to crystal stability. Van der Waals contacts between methyl groups and neighboring molecules influence the overall crystal structure organization [27] [31].

Computational Modeling of Steric and Electronic Properties

Theoretical calculations employing density functional theory methods provide insight into the steric and electronic characteristics of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide. The optimized molecular geometry confirms the chair conformation as the energetically preferred arrangement, with conformational energy barriers consistent with rapid ring interconversion at ambient temperatures [32] [33].

Steric Properties

Steric hindrance analysis reveals minimal unfavorable interactions within the optimized geometry. The 3,5-dimethyl substituents occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial interactions that would destabilize alternative conformational arrangements [34] [35]. The bromoethyl chain adopts an extended conformation, reducing steric compression with the piperidine ring system.

Van der Waals volume calculations indicate a molecular volume of 280-290 cubic Angstroms, consistent with similar heterocyclic compounds bearing halogenated alkyl substituents. Molecular surface area measurements of 320-340 square Angstroms reflect the extended nature of the bromoethyl chain and the bulky character of the dimethyl-substituted piperidine core [36].

Electronic Properties

Electronic structure analysis demonstrates charge distribution patterns consistent with the heterocyclic nitrogen and halogen functionalities. The piperidine nitrogen carries a partial positive charge due to the electron-withdrawing effect of the N-alkyl substitution, while the bromine atom exhibits significant negative charge density [34].

Molecular orbital calculations reveal the highest occupied molecular orbital localized primarily on the nitrogen lone pair, with contributions from the piperidine ring π-system. The lowest unoccupied molecular orbital shows antibonding character associated with the carbon-bromine bond, consistent with the electrophilic reactivity expected for this functional group [36] [38].

Electrostatic potential mapping demonstrates regions of electron density depletion around the nitrogen center and electron accumulation at the bromine atom. This charge distribution pattern influences molecular reactivity and intermolecular interaction capabilities [34] [38].

The calculated molecular dipole moment of 2.8-3.2 Debye units reflects the polar character imparted by the nitrogen and bromine functionalities. This significant dipole moment influences solubility characteristics and crystal packing arrangements observed in experimental studies [36] [39].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉Br₂N | [40] |

| Molecular Weight (g/mol) | 301.07 | [40] |

| CAS Number | 1909326-78-8 | [40] |

| ¹H NMR N-CH₂ (ppm) | 2.7-2.9 | [3] [4] |

| ¹H NMR CH₂-Br (ppm) | 3.4-3.6 | [7] [8] |

| ¹³C NMR N-CH₂ (ppm) | 58-62 | [12] [13] |

| IR C-H Stretch (cm⁻¹) | 2800-3000 | [15] [16] |

| IR C-Br Stretch (cm⁻¹) | 500-700 | [7] [19] |

| MS Base Peak (m/z) | 220 [M-Br]⁺ | [20] [21] |

| Piperidine Ring Conformation | Chair (predominant) | [25] [26] |

| C-N Bond Length (Å) | 1.46-1.48 | [27] [28] |

| C-Br Bond Length (Å) | 1.94-1.96 | [27] [28] |

| Molecular Dipole Moment (D) | 2.8-3.2 | [36] [39] |